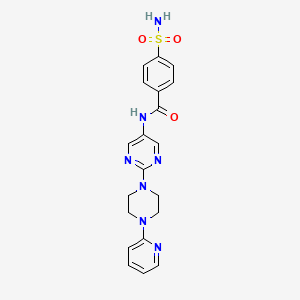

N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)-4-sulfamoylbenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

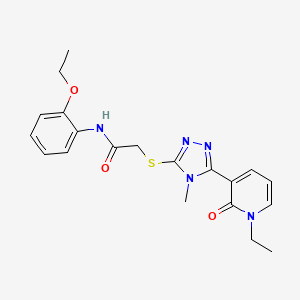

“N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)-4-sulfamoylbenzamide” is a complex organic compound that contains several functional groups including a pyrimidine ring, a piperazine ring, a pyridine ring, a sulfamoyl group, and an amide group .

Molecular Structure Analysis

The molecule contains a pyrimidine ring which is a six-membered ring with two nitrogen atoms, a piperazine ring which is a six-membered ring with two nitrogen atoms, and a pyridine ring which is a six-membered ring with one nitrogen atom .Chemical Reactions Analysis

The presence of multiple functional groups in the molecule suggests that it could participate in a variety of chemical reactions. For example, the amide group could undergo hydrolysis, the pyrimidine ring could participate in substitution reactions, and the piperazine ring could undergo alkylation .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the conditions under which it is studied. For example, its solubility would depend on the polarity of the solvent, its melting point would depend on the strength of the intermolecular forces, and its reactivity would depend on the presence and accessibility of its functional groups .Wissenschaftliche Forschungsanwendungen

Broad Spectrum Protein Kinase Inhibitor

- Application: The compound was synthesized using a hybrid flow and microwave approach, demonstrating a method for creating broad-spectrum protein kinase inhibitors. This approach offered improved yields and atom economy compared to traditional synthesis methods (Russell et al., 2015).

Crystal Engineering of Sulfadiazine and Pyridines

- Application: The compound was part of a study on organic co-crystals and salts of sulfadiazine and pyridines. This research aimed to understand how pyridines can disrupt hydrogen-bonded dimers within parent sulfa drug crystals, providing insights into co-crystal and salt formation (Elacqua et al., 2013).

Antiproliferative Activity Against Human Cancer Cell Lines

- Application: Derivatives of the compound were synthesized and evaluated for their antiproliferative effects against various human cancer cell lines. Certain derivatives showed significant activity, suggesting potential as anticancer agents (Mallesha et al., 2012).

Antioxidant Treatment for Age-Related Diseases

- Application: Analogues of the compound were synthesized for their potential as multifunctional antioxidants in the treatment of age-related diseases like cataracts, AMD, and Alzheimer's dementia. These compounds showed promise in protecting cells against oxidative stress (Jin et al., 2010).

Anti-Angiogenic and DNA Cleavage Studies

- Application: Novel derivatives of the compound were synthesized and tested for their anti-angiogenic and DNA cleavage activities, indicating potential use as anticancer agents through both anti-angiogenic and cytotoxic effects (Kambappa et al., 2017).

Study of 5-HT(1A) Receptors with PET

- Application: The compound was used in research involving [(18)F]p-MPPF, a 5-HT(1A) antagonist, to study serotonergic neurotransmission with positron emission tomography (PET). This includes research on chemistry, radiochemistry, animal data, human data, toxicity, and metabolism (Plenevaux et al., 2000).

Acetohydroxyacid Synthase Inhibitors

- Application: The compound played a role in the design of acetohydroxyacid synthase inhibitors, crucial for herbicide development. The study integrated techniques like molecular docking, CoMFA, CoMSIA, and DFT calculations to understand the binding mode of these inhibitors (He et al., 2007).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[2-(4-pyridin-2-ylpiperazin-1-yl)pyrimidin-5-yl]-4-sulfamoylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N7O3S/c21-31(29,30)17-6-4-15(5-7-17)19(28)25-16-13-23-20(24-14-16)27-11-9-26(10-12-27)18-3-1-2-8-22-18/h1-8,13-14H,9-12H2,(H,25,28)(H2,21,29,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFVCZUXJTCDQHC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=N2)C3=NC=C(C=N3)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N7O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)-4-sulfamoylbenzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-cyano-1,2-dimethylpropyl)-2-[2-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-1-yl]acetamide](/img/structure/B2822777.png)

![5-amino-N-(2,3-dimethylphenyl)-1-[2-[(4-methylphenyl)methylamino]-2-oxoethyl]triazole-4-carboxamide](/img/structure/B2822778.png)

![(2E)-2-[(4-chlorophenyl)methylidene]-3,4-dihydropyrazol-2-ium-5-olate](/img/structure/B2822779.png)

![N-(4-ethoxyphenyl)-2-{[6-(2-methoxybenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2822780.png)

![Tert-butyl 3-[[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]oxymethyl]azetidine-1-carboxylate](/img/structure/B2822784.png)

![6-{[(4-bromophenyl)sulfanyl]methyl}-2-[(4-methoxybenzyl)sulfanyl]-N,N-dimethyl-4-pyrimidinamine](/img/structure/B2822785.png)

![2,4-Dimethyl-6-({1-[2-(methylsulfanyl)pyridine-3-carbonyl]pyrrolidin-3-yl}oxy)pyrimidine](/img/structure/B2822788.png)

![3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yloxy]aniline](/img/structure/B2822789.png)

![(3-chlorophenyl)(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2822794.png)